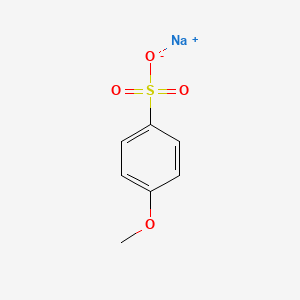![molecular formula C12H10N4O2 B13139906 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 32561-90-3](/img/structure/B13139906.png)
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents of oxidoreductase enzymes, which are crucial in various biological processes, including growth and metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diaminopyrimidine with glyoxal, followed by cyclization and subsequent ethylation . The reaction conditions often require a solvent such as dimethylformamide and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines and their derivatives, which can have different biological and chemical properties .
科学研究应用
10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in enzyme function and metabolic pathways.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 10-ethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. For example, it has been studied as an inhibitor of monoamine oxidase B and nitric oxide synthetase, which are involved in neurodegenerative diseases . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
相似化合物的比较
Similar Compounds
Uniqueness
This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with certain enzymes and receptors, making it a valuable compound for medicinal chemistry research .
属性
CAS 编号 |
32561-90-3 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
10-ethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-2-16-8-6-4-3-5-7(8)13-9-10(16)14-12(18)15-11(9)17/h3-6H,2H2,1H3,(H,15,17,18) |
InChI 键 |
RUYMNASKORGVPO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


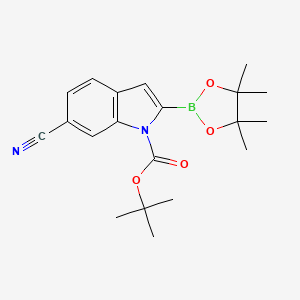
![3-Ethylbenzo[d]isoxazol-7-amine](/img/structure/B13139837.png)
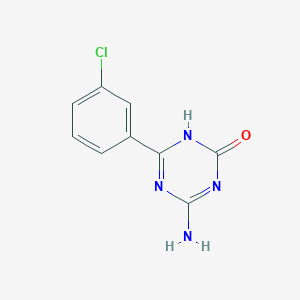
![5-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B13139848.png)
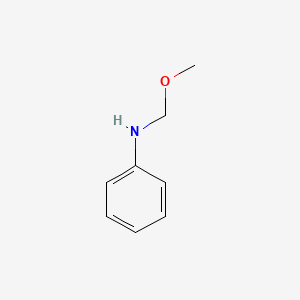

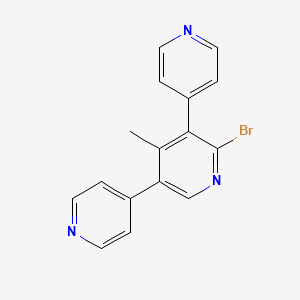
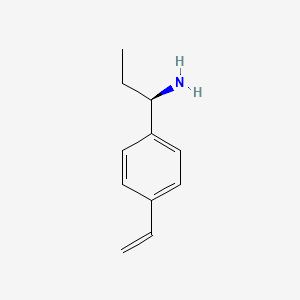
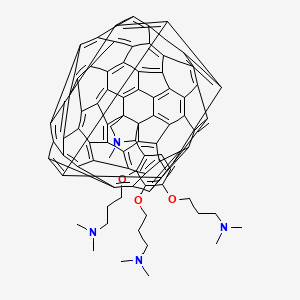
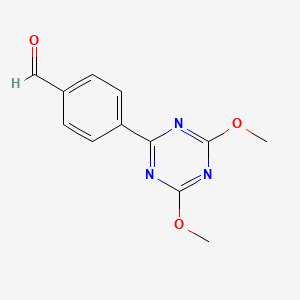

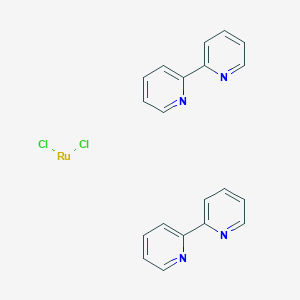
![Ethyl2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B13139889.png)
